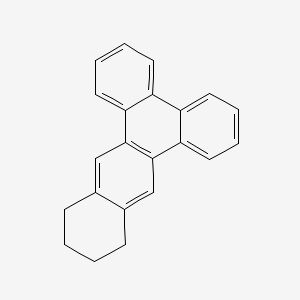
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure It is a derivative of benzo[b]triphenylene, characterized by the addition of four hydrogen atoms, making it a tetrahydro compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- typically involves multi-step organic reactions. One common method is the hydrogenation of benzo[b]triphenylene under specific conditions. This process requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed are oxidized derivatives of the original compound.
Reduction: Further reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution can introduce various functional groups into the aromatic ring.
科学研究应用
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity, including potential mutagenic and carcinogenic effects, is ongoing.
Medicine: Investigations into its potential therapeutic applications, such as anticancer agents, are being conducted.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- exerts its effects involves interactions with molecular targets such as DNA and proteins. Its polycyclic structure allows it to intercalate into DNA, potentially causing mutations. Additionally, it can interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Benzo[b]triphenylene: The parent compound, lacking the four additional hydrogen atoms.
Dibenzo[a,c]anthracene: Another PAH with a similar structure but different ring fusion.
1,23,4-Dibenzanthracene: A related compound with a different arrangement of aromatic rings.
Uniqueness
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- is unique due to its tetrahydro modification, which alters its chemical reactivity and potential applications. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and exploring new applications in various fields.
属性
CAS 编号 |
25486-89-9 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
10,11,12,13-tetrahydrobenzo[b]triphenylene |
InChI |
InChI=1S/C22H18/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h3-6,9-14H,1-2,7-8H2 |
InChI 键 |
QHOFEGDKUJSOSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=CC3=C(C=C2C1)C4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
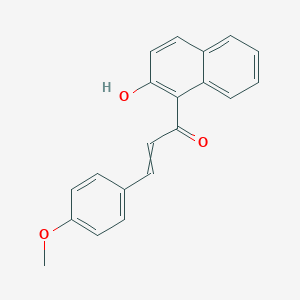

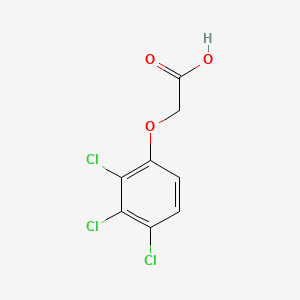
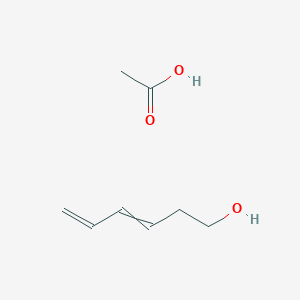

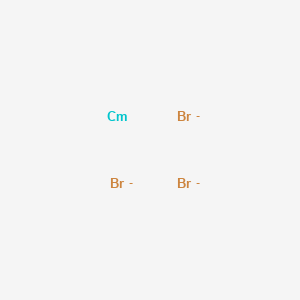
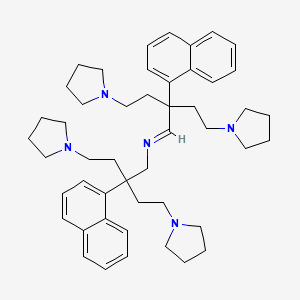
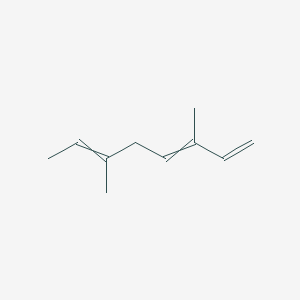
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
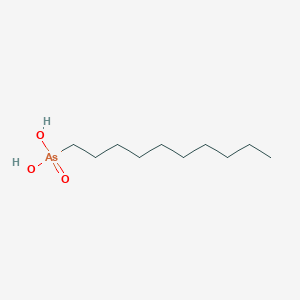

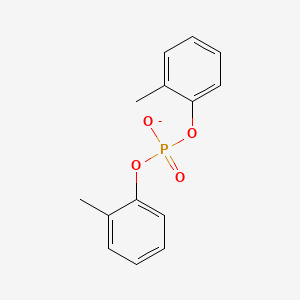
phosphanium bromide](/img/structure/B14687257.png)
